An In-depth Technical Guide to Tri(Amino-PEG5-amide)-amine: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Tri(Amino-PEG5-amide)-amine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri(Amino-PEG5-amide)-amine is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation and targeted drug delivery. Its unique architecture, featuring three terminal primary amine groups and a central tertiary amine, offers a versatile platform for the construction of complex biomolecules. The hydrophilic PEG5 spacers enhance solubility and biocompatibility, making it an ideal component in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the physicochemical properties, a detailed putative synthesis protocol, characterization methods, and experimental procedures for its application in drug development.
Core Properties of Tri(Amino-PEG5-amide)-amine
Tri(Amino-PEG5-amide)-amine is a well-defined, monodisperse compound, which is crucial for the batch-to-batch reproducibility of the complex bioconjugates it is used to create.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Tri(Amino-PEG5-amide)-amine, compiled from various commercial and scientific sources.
| Property | Value | Source(s) |
| Molecular Weight | 1020.26 g/mol | [1][2] |
| Molecular Formula | C₄₅H₉₃N₇O₁₈ | [1][2] |
| CAS Number | 2055013-52-8 | [1][2] |
| Appearance | Colorless to pale yellow oil or solid | |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Chemical Reactivity
The primary reactivity of Tri(Amino-PEG5-amide)-amine stems from its three terminal primary amine groups. These amines are nucleophilic and can readily participate in a variety of conjugation reactions, most notably:
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Amide Bond Formation: Reacts with carboxylic acids, activated esters (e.g., NHS esters), and acyl chlorides to form stable amide bonds. This is the most common conjugation strategy for this molecule.
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Secondary Amine Formation: Can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form stable secondary amine linkages.
Synthesis and Characterization
Putative Synthesis Protocol
The synthesis likely starts from a commercially available, mono-protected PEG5 derivative and a central amine core.
Step 1: Synthesis of a Boc-protected Amino-PEG5-acid
A likely precursor is a mono-Boc-protected amino-PEG5-alcohol, which is then oxidized to the corresponding carboxylic acid.
Step 2: Activation of the Carboxylic Acid
The carboxylic acid of the protected PEG derivative is activated, commonly using N-Hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like DCC or EDC to form an NHS ester.
Step 3: Conjugation to a Central Amine Core
Tris(2-aminoethyl)amine (B1216632) can serve as the central core. The NHS-activated Boc-protected Amino-PEG5-acid is reacted with tris(2-aminoethyl)amine in a suitable organic solvent like DMF with a non-nucleophilic base such as DIPEA. Stoichiometric control is crucial to ensure the addition of three PEG arms.
Step 4: Deprotection of the Terminal Amines
The final step involves the removal of the Boc protecting groups from the three terminal amines. This is typically achieved under mild acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Purification: Purification at each step would likely involve column chromatography on silica (B1680970) gel, and the final product would be purified by reverse-phase HPLC to ensure high purity.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To confirm the structure, the proton NMR spectrum would be acquired. Key signals would include the characteristic repeating ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-) as a multiplet around 3.6 ppm, and signals corresponding to the amide and amine protons. The integration of these signals would be used to confirm the ratio of the different parts of the molecule.
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¹³C NMR: The carbon NMR would show characteristic peaks for the PEG backbone carbons and the carbonyl carbons of the amide bonds.
High-Performance Liquid Chromatography (HPLC):
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Analytical RP-HPLC: To assess the purity of the final compound. A gradient of water and acetonitrile (B52724) with a TFA modifier is a common mobile phase. The purity is determined by the area of the product peak relative to the total peak area.
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Preparative RP-HPLC: For the final purification of the compound.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS): To confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.
Applications in Drug Development: PROTAC Synthesis
Tri(Amino-PEG5-amide)-amine is a highly valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
General Experimental Protocol for PROTAC Synthesis using Tri(Amino-PEG5-amide)-amine
This protocol describes a stepwise approach to synthesizing a PROTAC where a warhead (targeting the protein of interest) and an E3 ligase ligand are sequentially coupled to the Tri(Amino-PEG5-amide)-amine linker.
Step 1: Mono-functionalization of the Linker
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Dissolve Tri(Amino-PEG5-amide)-amine (1 equivalent) in anhydrous DMF.
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Add a solution of the carboxylic acid-functionalized E3 ligase ligand (0.9 equivalents to favor mono-substitution) and a coupling agent such as HATU (0.9 equivalents) and DIPEA (2 equivalents).
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Stir the reaction at room temperature overnight.
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Monitor the reaction by LC-MS.
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Purify the mono-substituted product by reverse-phase HPLC.
Step 2: Coupling of the Warhead
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Dissolve the purified mono-substituted linker from Step 1 in anhydrous DMF.
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Add the carboxylic acid-functionalized warhead (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).
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Stir the reaction at room temperature overnight.
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Monitor the reaction by LC-MS.
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Purify the final PROTAC conjugate by reverse-phase HPLC.
Visualizing Workflows and Pathways
Logical Workflow for PROTAC Synthesis
